L-Sorbitol-13C-1

描述

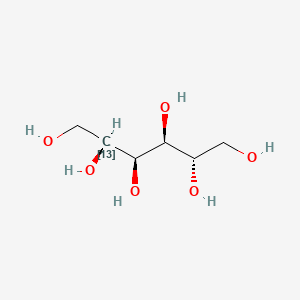

L-Sorbitol-¹³C-1 is a stable isotope-labeled derivative of sorbitol, a sugar alcohol widely used in pharmaceutical, food, and research industries. Its molecular formula is C₆H₁₄O₆, with a molecular weight of 183.18 g/mol due to the incorporation of a single ¹³C isotope at the first carbon position . This isotopic labeling enables precise tracking in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and isotopic tracing experiments. Key properties include six hydrogen bond donors and acceptors, a topological polar surface area of 121 Ų, and four stereocenters defining its L-isomer configuration .

属性

分子式 |

C6H14O6 |

|---|---|

分子量 |

183.16 g/mol |

IUPAC 名称 |

(2R,3S,4S,5S)-(213C)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m0/s1/i3+1/t3-,4+,5+,6+/m1 |

InChI 键 |

FBPFZTCFMRRESA-DAUVPXOXSA-N |

手性 SMILES |

C([C@@H]([C@@H]([C@H]([13C@@H](CO)O)O)O)O)O |

规范 SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

L-Sorbitol-13C-1 is synthesized by incorporating the 13C isotope into the L-Sorbitol molecule. The process typically involves the catalytic hydrogenation of glucose in the presence of a 13C-labeled hydrogen source . The reaction is carried out under mild conditions using a catalyst such as Raney nickel, which facilitates the transfer of hydrogen atoms to the glucose molecule, converting it into sorbitol .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors and advanced catalytic systems to ensure high yield and purity of the labeled compound. The reaction conditions are optimized to maintain the integrity of the 13C label while achieving efficient conversion rates .

化学反应分析

Types of Reactions

L-Sorbitol-13C-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific studies.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of sorbitol, such as sorbitol aldehydes, ketones, and substituted sorbitol compounds .

科学研究应用

L-Sorbitol-13C-1 has a wide range of applications in scientific research:

作用机制

The mechanism of action of L-Sorbitol-13C-1 involves its incorporation into metabolic pathways where it serves as a substrate for various enzymes. The labeled carbon atom allows researchers to track the molecule’s journey through different biochemical processes using techniques like NMR spectroscopy . The primary molecular targets include enzymes involved in carbohydrate metabolism, such as sorbitol dehydrogenase .

相似化合物的比较

Structural and Stereochemical Differences

While L-Sorbitol-¹³C-1 and D-Sorbitol-1-¹³C share identical molecular formulas (C₆H₁₄O₆) and isotopic content (one ¹³C atom at position 1), their stereochemical configurations differ. The L-isomer has a distinct spatial arrangement of hydroxyl groups compared to the D-isomer, which impacts biological activity.

Comparison with Unlabeled L-Sorbitol

Isotopic and Physicochemical Properties

Unlabeled L-sorbitol (molecular weight 182.17 g/mol) lacks the ¹³C isotope, making it unsuitable for isotopic tracing. However, both labeled and unlabeled forms share identical physical properties (e.g., solubility, melting point) and hydrogen-bonding capabilities, ensuring consistent behavior in non-isotope-sensitive applications .

Functional Divergence

- Unlabeled L-Sorbitol : Used as a bulk sweetener, humectant, or excipient.

- L-Sorbitol-¹³C-1: Reserved for advanced research, such as quantifying carbon-1-specific metabolic turnover via ¹³C-NMR .

Data Tables

Table 1: Comparative Properties of L-Sorbitol-¹³C-1 and Related Compounds

| Property | L-Sorbitol-¹³C-1 | D-Sorbitol-1-¹³C | Unlabeled L-Sorbitol |

|---|---|---|---|

| Molecular Formula | C₆H₁₄O₆ | C₆H₁₄O₆ | C₆H₁₄O₆ |

| Molecular Weight (g/mol) | 183.18 | 183.18 | 182.17 |

| Isotopic Content | ¹³C at C1 | ¹³C at C1 | None |

| CAS Number | 132144-93-5 | Not Provided | 50-70-4 |

| Hydrogen Bond Donors | 6 | 6 | 6 |

| Topological Polar SA (Ų) | 121 | 121 | 121 |

| Stereochemistry | L-isomer | D-isomer | L-isomer |

Data sourced from structural databases and synthesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。